5-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
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Overview
Description
5-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is a complex organic compound characterized by its unique spiro structure, which includes an indoline and a pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves a multi-step process. One common method starts with the bromination of a suitable indoline precursor, followed by cyclization to form the spiro compound. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the spiro ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques, such as crystallization or chromatography, to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cycloaddition Reactions: The spiro structure allows for cycloaddition reactions, which can lead to the formation of more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indoline derivatives, while oxidation can produce corresponding ketones or carboxylic acids .
Scientific Research Applications
5-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Materials Science: Its spiro structure can be utilized in the development of advanced materials, such as photochromic compounds and molecular switches.
Biological Studies: The compound can be used as a probe in biological studies to investigate various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone
- 5-Bromo-1-methyl-1H-1,2,4-triazole
- 2-Amino-5-bromo-3-methylpyridine
Uniqueness
Compared to these similar compounds, 5-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one stands out due to its spiro structure, which imparts unique chemical and physical properties.
Biological Activity
5-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one is a synthetic compound notable for its unique spiro structure, which combines indoline and pyran rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H14BrNO2
- Molecular Weight : 296.16 g/mol
- CAS Number : 2491753-71-8
- Purity : Typically above 95% .
Synthesis Overview
The synthesis of this compound generally involves:
- Bromination of an indoline precursor.
- Cyclization to form the spiro compound.
- Utilization of strong acids or bases and elevated temperatures to facilitate the reaction.
Anticancer Activity
Recent studies have highlighted the anticancer potential of spiro-indoline derivatives, including this compound. The compound has demonstrated significant antiproliferative effects against various human cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF7 (Breast) | 3.00 | |
HCT116 (Colon) | 2.43 | |
A431 (Skin) | 4.96 | |
PaCa2 (Pancreatic) | 9.60 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry studies . Additionally, molecular docking studies suggest that the compound interacts with tubulin, inhibiting its polymerization .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits considerable activity against a range of bacterial strains, making it a candidate for further development in antimicrobial therapy .
Case Studies and Research Findings
- Antitumor Studies : In a study focusing on spiro-indoline compounds, this compound was found to be among the most effective agents with an IC50 value significantly lower than standard chemotherapeutics like 5-fluorouracil .
- Mechanistic Insights : Research indicates that the compound induces oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis. The involvement of reactive oxygen species (ROS) in mediating these effects has been documented .
Properties
IUPAC Name |
5-bromo-1-methylspiro[indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-15-11-3-2-9(14)8-10(11)13(12(15)16)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEJBDJRRZLWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3(C1=O)CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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